1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane is a useful research compound. Its molecular formula is C8H10Cl4 and its molecular weight is 247.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis
1,1-Dichloro-2-(chloromethyl)cyclopropane exhibits versatile reactivity with phenols, alcohols, and thiophenol, forming various cyclopropane derivatives under different conditions. This reactivity highlights its potential in synthetic chemistry for creating diverse organic compounds (Jończyk & Kmiotek-Skarżyńska, 1992).
Formation of Reactive Intermediates
The compound has been used in the generation of reactive intermediates like methylenecyclopropene. This research is significant in understanding the behavior of such intermediates in various chemical reactions (Billups et al., 1981).
Ring Opening Reactions
1,1-Dichloro-2-vinylcyclopropane undergoes ring-opening reactions under certain conditions, demonstrating its utility in synthesizing complex organic structures such as aryl gem-dichloropentenes (Kazakova et al., 2016).
Ozonolytic Synthesis
Ozonolytic synthesis of acylhydrazones from derivatives of this compound suggests its role in developing novel synthetic methodologies (Myasoedova et al., 2021).
Stereochemistry Studies
The stereochemistry of gem-dihalocyclopropanes, including compounds structurally related to 1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane, has been studied, providing insights into the spatial configuration of these molecules (Ziyat et al., 2002).
Antimicrobial Activity
A cyclopropane derivative of this compound has been synthesized and evaluated for its antimicrobial activity against various bacterial strains, indicating its potential in medicinal chemistry (Sadyrbekov et al., 2018).
Pyrolytic Transformations
Pyrolysis studies of 1,1-dichlorocyclopropanes, including similar compounds, have provided insights into their transformation into olefins, an important aspect in organic synthesis (Fields et al., 1969).
Ozonolysis and Derivatization
Low-temperature ozonolysis of related compounds has been explored for the production of carbonyl and carboxy derivatives, expanding the applications in synthetic organic chemistry (Legostaeva et al., 2018).
Properties
IUPAC Name |
1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl4/c1-5(3-7(5,9)10)6(2)4-8(6,11)12/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKMXZCZYBXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2(CC2(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.